molecular formula C11H17NO2S2 B5608848 1-[(2,5-dimethyl-3-thienyl)sulfonyl]piperidine

1-[(2,5-dimethyl-3-thienyl)sulfonyl]piperidine

Cat. No. B5608848
M. Wt: 259.4 g/mol
InChI Key: HIFHUPNPVHXJQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonyl-piperidine compounds involves multi-step chemical reactions, starting from base piperidine or its derivatives, followed by sulfonylation under controlled conditions. For instance, compounds like [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol were synthesized and characterized, highlighting the versatility of sulfonyl-piperidine chemistry (Naveen et al., 2015).

Molecular Structure Analysis

The molecular structure of sulfonyl-piperidine derivatives is often elucidated using spectroscopic techniques and X-ray crystallography, revealing intricate details about their geometry. For example, certain compounds crystallize in the monoclinic system, with the piperidine ring adopting a chair conformation and the sulfonyl group displaying a distorted tetrahedral geometry, indicative of the structural diversity within this class (Naveen et al., 2015).

Chemical Reactions and Properties

Sulfonyl-piperidine compounds participate in various chemical reactions, reflecting their reactivity and potential applications. For example, reactions with different electrophiles and nucleophiles can lead to a broad array of derivatives, showcasing the chemical versatility of the sulfonyl-piperidine framework (Khalid et al., 2013).

properties

IUPAC Name

1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S2/c1-9-8-11(10(2)15-9)16(13,14)12-6-4-3-5-7-12/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFHUPNPVHXJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49716792
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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